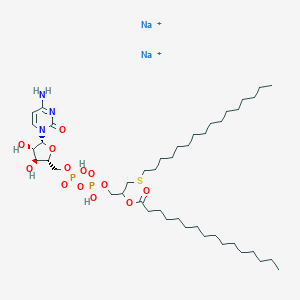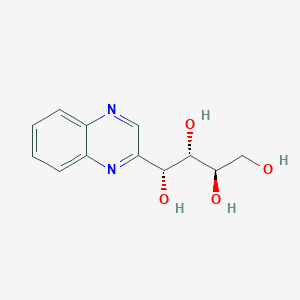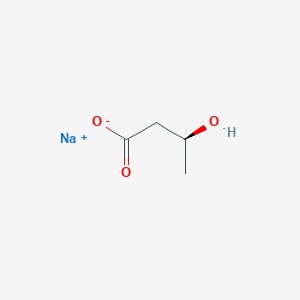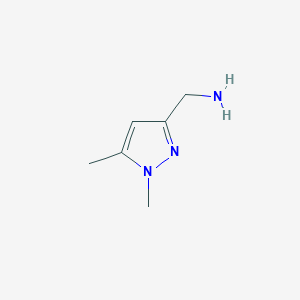
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one (MMPO) is a synthetic compound belonging to the pyridinone family. It is a colorless crystalline solid that has been used in a range of scientific and medical research applications. MMPO has gained attention due to its unique chemical and physical properties, its low toxicity, and its ability to interact with a number of biological systems.
Aplicaciones Científicas De Investigación
Pyrrolidine and Pyridine Derivatives in Medicinal Chemistry
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one, a pyrrolidine and pyridine derivative, is of significant interest in medicinal chemistry due to its structural importance. Pyrrolidine derivatives, being saturated five-membered nitrogen-containing heterocycles, are widely utilized in drug design for treating human diseases. These derivatives offer efficient exploration of pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity—a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021). Furthermore, pyridine derivatives, noted for their broad biological activities, including anticancer, antibacterial, and anti-inflammatory properties, play an essential role across various medicinal fields. They have a high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Hybrid Catalysts in Chemical Synthesis
In the pharmaceutical and medicinal industries, hybrid catalysts are employed for synthesizing complex molecules, including those containing pyrrolidine and pyridine cores. A comprehensive review covering the synthetic pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds, leveraging diverse hybrid catalysts like organocatalysts, metal catalysts, and green solvents, highlights the broader applicability of these compounds. The utilization of such catalysts in one-pot multicomponent reactions underlines the potential of 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one derivatives in advancing synthetic methodologies for developing lead molecules in drug discovery (Parmar et al., 2023).
Corrosion Inhibition
Quinoline and its derivatives, closely related to pyridine compounds, are recognized for their anticorrosive properties. These derivatives form stable chelating complexes with surface metallic atoms through coordination bonding, attributed to their high electron density and polar substituents. This property makes quinoline and potentially pyridine derivatives, including 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one, valuable in the development of anticorrosive materials for protecting metallic surfaces against corrosion (Verma et al., 2020).
Biodegradation Under Aerobic and Anaerobic Conditions
The metabolic pathways of heterocyclic aromatic compounds, such as pyridines and their derivatives, indicate that biodegradation occurs under both aerobic and anaerobic conditions. This flexibility in the degradation process, involving various types of bacteria, fungi, and enzymes, highlights the environmental significance of studying compounds like 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one. Understanding these pathways is crucial for environmental chemistry and pollution control strategies (Kaiser et al., 1996).
Propiedades
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-7-3-5-9(12)8-4-2-6-11-10(8)13/h2,4,6,9H,3,5,7H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGBMFRBFJBBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290446 |
Source


|
| Record name | 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one | |
CAS RN |
6969-92-2 |
Source


|
| Record name | NSC68656 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

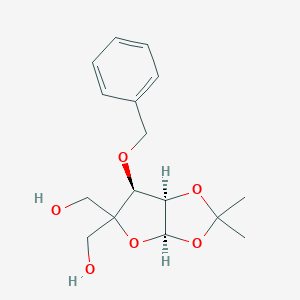


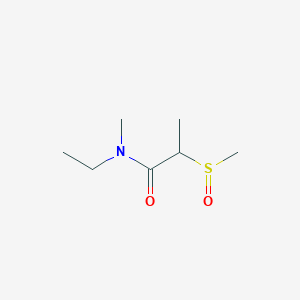

![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
